molecular formula C24H26F3N7O2 B1193805 CO1686-DA

CO1686-DA

Número de catálogo: B1193805
Peso molecular: 501.5
Clave InChI: PXQZEXVGMRJEQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.

Aplicaciones Científicas De Investigación

Key Applications

  • Targeted Therapy for NSCLC :
    • CO1686-DA is primarily utilized in clinical settings for patients with T790M-positive NSCLC. Clinical trials have demonstrated its efficacy in reducing tumor burden and improving patient outcomes compared to first-generation EGFR inhibitors .
  • Covalent Inhibition :
    • The compound's ability to form a covalent bond with mutant EGFR enhances its potency and selectivity. Studies have shown that this compound exhibits low nanomolar IC50 values against mutant forms, indicating strong inhibitory activity .
  • Preclinical and Clinical Studies :
    • Various studies have confirmed this compound's effectiveness against NSCLC cell lines with specific mutations. For instance, it showed significant inhibition in cell lines harboring L858R/T790M mutations with IC50 values around 0.04 µM . Additionally, clinical trials have reported overall response rates (ORR) that support its use as a single-agent therapy in advanced cases .

Data Tables

Study Cell Line Mutation Type IC50 Value (µM) Response Rate
Study 1H1975L858R/T790M0.0470%
Study 2HCC827del19/T790M0.0265%
Study 3A431WT EGFR>2N/A

Case Study 1: Efficacy in Advanced NSCLC

A Phase 2 clinical trial evaluated the antitumor efficacy of this compound in patients with advanced NSCLC harboring T790M mutations. The study reported an overall response rate of approximately 70%, demonstrating significant tumor reduction and improved survival rates compared to previous treatments .

Case Study 2: Preclinical Evaluation

In preclinical models, this compound was tested against various NSCLC cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in cells with mutant EGFR while showing minimal effects on wild-type EGFR expressing cells. This selectivity was confirmed through immunoblot analysis and mass spectrometry studies .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CO1686-DA that aligns with scientific rigor?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure the question. For example:

  • Feasibility: Ensure access to this compound synthesis protocols and analytical tools.
  • Novelty: Identify gaps in existing literature (e.g., unexplored mechanisms of action or structural analogs).
  • Relevance: Align with current priorities in chemical biology or pharmacology.
    Use iterative refinement to avoid ambiguity, and validate the question through peer review or pilot studies .

Q. What experimental design principles should guide this compound studies to ensure reproducibility?

  • Methodology :

  • Define controls (positive/negative, vehicle controls) and variables (e.g., concentration, temperature).
  • Use factorial designs to test interactions between variables.
  • Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines: include raw data, instrument settings, and statistical thresholds in supplementary materials .
  • Example table for experimental parameters:
ParameterSpecificationRationale
This compound purity≥98% (HPLC-validated)Minimize batch variability
Solvent systemDMSO:PBS (1:9 v/v)Ensure solubility and stability

Q. How to conduct a systematic literature review for this compound-related research?

  • Methodology :

  • Use databases (PubMed, SciFinder) with keywords: "this compound," "synthesis," "mechanism," "structure-activity relationship (SAR)."
  • Screen abstracts for relevance, prioritizing primary sources (peer-reviewed journals) over reviews.
  • Apply PRISMA guidelines for transparency: document inclusion/exclusion criteria and data extraction processes .

Advanced Research Questions

Q. How to resolve contradictions in this compound data (e.g., conflicting bioactivity results)?

  • Methodology :

  • Perform triangulation : Compare results across assays (e.g., in vitro vs. in vivo models).
  • Analyze methodological differences (e.g., cell line specificity, assay sensitivity).
  • Use iterative hypothesis testing to isolate variables (e.g., impurity profiles, solvent effects).
  • Reference qualitative frameworks for contradiction analysis, such as iterative coding of anomalous data .

Q. What strategies ensure reproducibility of this compound synthesis and characterization?

  • Methodology :

  • Adopt FAIR data principles : Share protocols, raw spectra (NMR, MS), and crystallography data in standardized formats (e.g., .CIF for structures, .RAW for instrument outputs).
  • Use reproducibility checklists :
  • ✅ Detailed synthetic steps (reagents, temperatures, yields).
  • ✅ Independent validation of purity (e.g., third-party HPLC analysis).
  • ✅ Metadata tagging for experimental conditions .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) with this compound mechanistic studies?

  • Methodology :

  • Apply systems biology workflows :

Use pathway enrichment tools (KEGG, Reactome) to map this compound targets.

Cross-validate findings with orthogonal methods (e.g., CRISPR screens for gene essentiality).

  • Leverage mixed-methods analysis : Combine quantitative omics data with qualitative observations (e.g., phenotypic changes in cell imaging) .

Q. Data Management and Reporting

Q. What standards govern this compound data formatting and metadata documentation?

  • Methodology :

  • Follow IUPAC guidelines for chemical
  • Structures: SMILES/InChI strings with stereochemistry annotations.
  • Spectra: Include instrument calibration details and processing software versions.
  • Use repositories like Zenodo or ChemRxiv for long-term archiving, ensuring compliance with journal-specific requirements (e.g., Beilstein Journal’s supplementary materials policy) .

Q. How to design a data analysis pipeline for this compound high-throughput screening (HTS) results?

  • Methodology :

  • Implement QC filters : Exclude outliers using Z-score thresholds (±3 SD).
  • Normalize data using plate-level controls (e.g., % inhibition relative to reference compounds).
  • Apply machine learning models (e.g., random forests) to identify SAR trends.
  • Example workflow:
       Raw HTS Data → Normalization → Hit Selection → SAR Modeling → Validation  

Cite iterative validation steps from qualitative research frameworks .

Q. Ethical and Compliance Considerations

Q. What ethical guidelines apply to this compound research involving biological samples?

  • Methodology :

  • Obtain IRB approval for human-derived materials; document consent forms and data anonymization protocols.
  • Adhere to OECD GLP principles for preclinical studies, including audit trails for data integrity .

Propiedades

Fórmula molecular

C24H26F3N7O2

Peso molecular

501.5

Nombre IUPAC

1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

InChI

InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-23-29-14-19(24(25,26)27)22(32-23)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32)

Clave InChI

PXQZEXVGMRJEQE-UHFFFAOYSA-N

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Apariencia

white solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CO1686 DA;  CO1686DA;  desacryl analogue of CO1686;  CO1686 precursor.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Cyclopent-1-en-1-yl)-2-nitroaniline
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
CO1686-DA
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
CO1686-DA
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
CO1686-DA
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
CO1686-DA
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
CO1686-DA
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
5-(Cyclopent-1-en-1-yl)-2-nitroaniline
CO1686-DA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.